2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is an intricate organic compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring and various functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves several steps:
Imidazole Derivative Formation:
Thiol Introduction: : Converting the imidazole derivative to include a thiol group through reactions involving sulfur-containing reagents.
Acetamide Formation: : Reaction with 3-methoxyphenylacetyl chloride to form the final acetamide product.
Reaction conditions typically involve:
Moderate temperatures (30-60°C) for controlled reaction rates.
Use of solvents like dichloromethane or methanol for different steps.
Catalysts such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, production may involve:
Scale-up of the synthetic routes mentioned above with optimizations for yield and purity.
Use of high-efficiency reactors to control temperature and pressure conditions.
Continuous flow processes for better control and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The carbamoylmethyl group can undergo reduction reactions to form amine derivatives.
Substitution: : The methoxy group can participate in nucleophilic substitution reactions to form various ether derivatives.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: : Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various ether and thiol-derivatives.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, playing a critical role in developing new materials and catalysts.
Biology
In biological research, it is employed to study enzyme reactions and protein interactions due to its ability to mimic certain biological substrates.
Medicine
Industry
Industrial applications include its use in developing novel polymers and coatings due to its unique structural features.
Mechanism of Action
The mechanism by which 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide exerts its effects often involves:
Binding to Proteins: : The imidazole ring can interact with metal ions in enzymes, altering their activity.
Pathways: : Involvement in redox reactions due to the presence of hydroxyl and thiol groups.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)propanamide: : This compound differs in the length of the acetamide chain, leading to different chemical reactivity and biological activity.
2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: : The position of the methoxy group in the phenyl ring affects its electronic properties and reactivity.
By providing detailed insights into the synthesis, reactions, and applications, we can appreciate the complexity and utility of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide in various scientific domains.
Properties
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-23-12-4-2-3-10(5-12)18-14(22)9-24-15-17-6-11(8-20)19(15)7-13(16)21/h2-6,20H,7-9H2,1H3,(H2,16,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGKUFBAQRLGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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